5-Bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide
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Overview
Description
5-Bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide is a synthetic organic compound characterized by the presence of bromine, trifluoroethoxy, and dimethylamino functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide typically involves the following steps:
Dimethylation: The addition of dimethylamine groups.
Trifluoroethoxylation: The attachment of a trifluoroethoxy group.
These reactions are generally carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide can undergo several types of chemical reactions, including:
Substitution Reactions: Where the bromine atom can be replaced by other functional groups.
Oxidation and Reduction Reactions: Involving changes in the oxidation state of the compound.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
5-Bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and dimethylamino groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N,N-dimethylbenzamide: Similar structure but with a chlorine atom instead of the trifluoroethoxy group.
2-Bromo-5-methoxy-N,N-dimethylbenzamide: Contains a methoxy group instead of the trifluoroethoxy group.
Uniqueness
The presence of the trifluoroethoxy group in 5-Bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-bromo-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO2/c1-16(2)10(17)8-5-7(12)3-4-9(8)18-6-11(13,14)15/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJQBXARJAAJCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)Br)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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